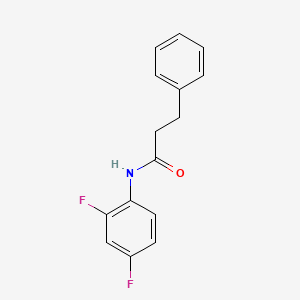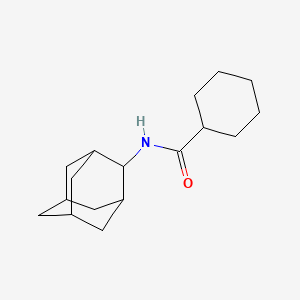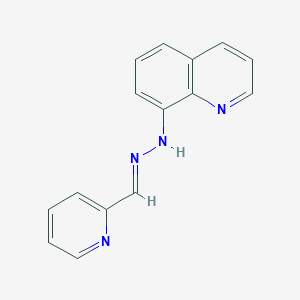
4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide, also known as PHP14, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide exerts its effects by modulating various signaling pathways in cells. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the NF-κB pathway. In neurodegenerative diseases, this compound protects neurons by activating the Nrf2 pathway and inhibiting the NF-κB pathway. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and inhibits tumor growth. In neurodegenerative diseases, this compound protects neurons from oxidative stress and improves cognitive function. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide in lab experiments is its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for research on 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various fields, including cancer research, neurodegenerative diseases, and inflammation. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound, which may provide insights into its potential clinical applications. Finally, studies are needed to investigate the potential synergistic effects of this compound with other compounds, which may enhance its therapeutic efficacy.
Métodos De Síntesis
4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 4-phenoxyaniline with piperidine-1-carbothioamide in the presence of a base. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield this compound.
Aplicaciones Científicas De Investigación
4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and improve cognitive function. Additionally, this compound has been studied for its anti-inflammatory properties, which may have potential applications in treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-hydroxy-N-(4-phenoxyphenyl)piperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-15-10-12-20(13-11-15)18(23)19-14-6-8-17(9-7-14)22-16-4-2-1-3-5-16/h1-9,15,21H,10-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWTUAYDLFXMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)
![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)

![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)

![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)
![4-hydrazino-7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767489.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5767500.png)
![N,N-diethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767506.png)